molecular formula C9H12N2O2 B1334301 (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 21937-88-2

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B1334301
CAS No.: 21937-88-2
M. Wt: 180.20 g/mol
InChI Key: CPODDZWDVLFYKN-UHFFFAOYSA-N
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Description

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a chemical compound characterized by the presence of a pyrazole ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the formation of the pyrazole ring followed by the introduction of the propenoic acid group. One common method involves the reaction of 4-chloro-3-nitropyrazole with trimethylamine to form the trimethylpyrazole intermediate. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific structural features, such as the trimethylpyrazole ring and the propenoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPODDZWDVLFYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396092
Record name (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21937-88-2
Record name (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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